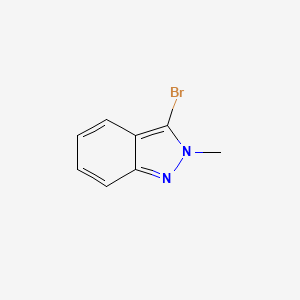

3-bromo-2-methyl-2H-indazole

Descripción general

Descripción

3-Bromo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically provide good yields and minimize the formation of byproducts.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions.

These substitutions typically proceed via an SₙAr mechanism , with the electron-withdrawing indazole scaffold enhancing the electrophilicity of the C-Br bond .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings, enabling C-C bond formation.

Table 2: Palladium-Catalyzed Couplings

| Coupling Type | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 90°C, 24 h | 3-Aryl-2-methyl-2H-indazole | 70–85% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | RT, 12 h | 3-Alkynyl-2-methyl-2H-indazole | 60–75% |

These reactions retain the indazole core while introducing aryl, alkenyl, or alkynyl groups .

C-H Functionalization

Recent advances leverage Rh(III) catalysts for direct C-H bond activation:

Example Reaction:

Substrate : 3-Bromo-2-methyl-2H-indazole

Reagent : Acrylates, [Cp*RhCl₂]₂ (2.5 mol%), AgOAc (20 mol%)

Conditions : DCE, 80°C, 12 h

Product : 3-Acrylate-substituted indazole derivatives

Yield : 68–92%

This method enables regioselective functionalization at the indazole C4 position without requiring prefunctionalization.

Reductive Dehalogenation

Controlled reduction removes the bromine substituent:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 25°C, 6 h | 2-Methyl-2H-indazole | 95% |

| Zn, AcOH | Reflux, 3 h | 2-Methyl-2H-indazole | 88% |

This transformation is critical for generating unsubstituted indazole intermediates .

Visible Light-Mediated Diamination

A photochemical method enables dual functionalization:

Reaction Setup :

-

Catalyst : Alkynylazobenzene (1 mol%)

-

Conditions : Blue LEDs, MeOH, RT, 24 h

-

Product : 3,7-Diamino-2-methyl-2H-indazole

The mechanism involves excitation of the azobenzene catalyst, followed by hydrogen atom transfer and radical recombination .

Cyclization Reactions

The bromine atom facilitates intramolecular cyclization to form polyheterocycles:

Example :

Substrate : this compound with pendant alkyne

Conditions : CuI (10 mol%), DMF, 100°C

Product : Indazolo[1,2-a]indazole

Yield : 81%

Aplicaciones Científicas De Investigación

Biological Activities

3-Bromo-2-methyl-2H-indazole and its derivatives have been shown to exhibit a range of biological activities, making them valuable in pharmacological research.

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including this compound, as anticancer agents. For instance:

- Inhibition of Kinases : Compounds containing indazole structures have been synthesized and evaluated for their inhibitory effects on various kinases associated with cancer. A notable example is the inhibition of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. Some derivatives demonstrated IC50 values comparable to established inhibitors like Imatinib .

- Antiproliferative Effects : A series of indazole derivatives were tested against multiple human cancer cell lines (e.g., HL60, HCT116). Certain compounds exhibited potent antiproliferative effects with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications against leukemia and solid tumors .

Antimicrobial Properties

Indazole derivatives have also been investigated for their antimicrobial properties. For example:

- Antiprotozoal Activity : Some synthesized 2H-indazole derivatives showed significant activity against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, outperforming traditional treatments like metronidazole .

- Antifungal Activity : Research has indicated that certain indazole compounds exhibit antifungal activity against strains of Candida, including Candida albicans and Candida glabrata. These findings suggest potential for developing new antifungal agents .

Synthetic Utility

The bromination of indazoles, particularly at the C3 position to form this compound, has been explored as a key synthetic step in organic chemistry.

Efficient Synthesis

Recent advancements have introduced novel methods for synthesizing this compound via ultrasound-assisted bromination processes. This method allows for rapid and selective bromination under mild conditions, enhancing the efficiency of producing pharmaceutical intermediates . The ability to generate bromoaryl compounds efficiently is crucial for subsequent coupling reactions that lead to more complex structures.

Versatile Building Blocks

The brominated indazoles serve as versatile building blocks for further modifications, enabling the synthesis of a variety of biologically active compounds through cross-coupling reactions with aryl boronic acids . This versatility is essential for drug discovery and development.

Case Study: Inhibition of Fibroblast Growth Factor Receptors

A study focused on synthesizing 3-benzylindazoles as selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) found that certain derivatives exhibited IC50 values in the low nanomolar range against FGFR1-4. These compounds demonstrated substantial antitumor efficacy in xenograft models .

Case Study: Anticandidal Activity

In another research effort, a series of 3-phenylindazole derivatives were evaluated for their activity against Candida species. One compound exhibited remarkable potency against both susceptible and resistant strains, highlighting the potential for developing new antifungal therapies .

Mecanismo De Acción

The mechanism of action of 3-bromo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparación Con Compuestos Similares

2H-Indazole: Lacks the bromine and methyl substituents, making it less reactive in certain chemical reactions.

3-Iodo-2-methyl-2H-indazole: Similar structure but with an iodine atom instead of bromine, which can affect its reactivity and biological activity.

3-Chloro-2-methyl-2H-indazole: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness: 3-Bromo-2-methyl-2H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The methyl group at the second position also contributes to its distinct chemical behavior compared to other indazole derivatives.

Actividad Biológica

3-Bromo-2-methyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.06 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 2-position of the indazole ring, contributing to its unique reactivity and biological interactions.

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including cyclooxygenase-2 (COX-2), which plays a critical role in inflammation. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Protein-Ligand Interactions : It binds effectively to specific proteins, influencing cellular signaling pathways. This binding can either activate or inhibit receptor activity, depending on the context.

Anticancer Properties

Research indicates that this compound possesses anticancer potential. It has been shown to inhibit cell growth in various cancer cell lines, with concentrations often lower than 1 μM leading to significant cytotoxic effects. The compound appears to induce cell cycle arrest in the G0–G1 phase, thereby preventing further proliferation.

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties. Studies suggest that it can inhibit the growth of several bacterial strains, outperforming traditional antibiotics in some cases. This activity is particularly relevant given the rising concerns over antibiotic resistance .

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Structural modifications have been shown to enhance its potency against these protozoa, indicating a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) reveals that modifications on the indazole scaffold can significantly affect biological activity. For instance, introducing electron-withdrawing groups at specific positions enhances antiprotozoal efficacy. The presence of the bromine atom is believed to play a pivotal role in enhancing the compound's reactivity and biological interactions .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIGNYYDSUWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.